Cryptofolione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

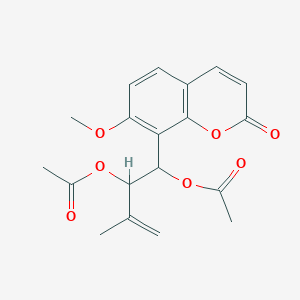

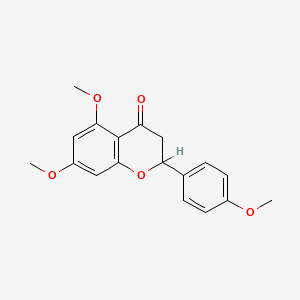

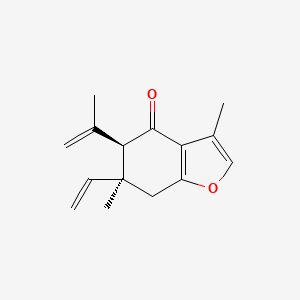

Cryptofolione is a natural product found in Cryptocarya latifolia, Carya tomentosa, and other organisms with data available.

Aplicaciones Científicas De Investigación

Cryptofolione's Biological Activity

Cryptofolione and its derivatives have been a subject of study due to their biological activities. Research on Cryptofolione derivatives from Cryptocarya alba fruits revealed that Cryptofolione displayed activity towards Trypanosoma cruzi trypomastigotes, significantly reducing their number. It also showed moderate cytotoxicity in macrophages and T. cruzi amastigotes, and a mild inhibitory effect on the promastigote form of Leishmania spp. However, the compound exhibited little selectivity in the assay models used in the study (Schmeda-Hirschmann et al., 2001).

Synthetic Strategies of Cryptofolione

Several studies have focused on developing synthetic strategies for Cryptofolione due to its interesting biological properties. These studies involve different synthetic routes and methodologies:

Stereoselective Approaches : Total syntheses of Cryptofolione were accomplished via different routes involving cross-metathesis (CM) reactions and coupling of an acyl anion equivalent with a chiral allyl epoxide synthon, or by Prins cyclization (Sabitha et al., 2010).

Enantioselective Synthesis : The enantioselective total synthesis of (−)-Cryptofolione was achieved from commercially available benzylidene acetone, highlighting the use of lipase-mediated resolution of a β-hydroxy ketone intermediate and other key reactions (Vaithegi & Prasad, 2020).

Synthesis of Stereoisomers : Research also focused on synthesizing stereoisomers of Cryptofolione 6′-Mono- and 4′,6′-Di-O-benzyl Ethers through key intermediates prepared by coupling under specific protocol conditions (Sabitha et al., 2010).

Asymmetric Synthesis and Configuration Determination : Studies also aimed at the asymmetric synthesis of Cryptofolione and establishing its absolute configuration by comparative evaluation of NMR, CD spectra, and specific rotation with literature-reported compounds (Katsuki et al., 2005).

Propiedades

Nombre del producto |

Cryptofolione |

|---|---|

Fórmula molecular |

C19H22O4 |

Peso molecular |

314.4 g/mol |

Nombre IUPAC |

(2R)-2-[(1E,4R,6S,7E)-4,6-dihydroxy-8-phenylocta-1,7-dienyl]-2,3-dihydropyran-6-one |

InChI |

InChI=1S/C19H22O4/c20-16(8-4-9-18-10-5-11-19(22)23-18)14-17(21)13-12-15-6-2-1-3-7-15/h1-7,9,11-13,16-18,20-21H,8,10,14H2/b9-4+,13-12+/t16-,17-,18+/m1/s1 |

Clave InChI |

JSKFCRSAYKODTM-RKYSLMRCSA-N |

SMILES isomérico |

C1C=CC(=O)O[C@H]1/C=C/C[C@H](C[C@@H](/C=C/C2=CC=CC=C2)O)O |

SMILES |

C1C=CC(=O)OC1C=CCC(CC(C=CC2=CC=CC=C2)O)O |

SMILES canónico |

C1C=CC(=O)OC1C=CCC(CC(C=CC2=CC=CC=C2)O)O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

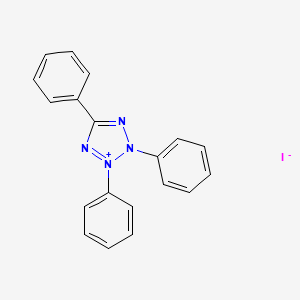

![5-[4-(2H-tetrazol-5-yl)phenyl]-2H-tetrazole](/img/structure/B1630888.png)